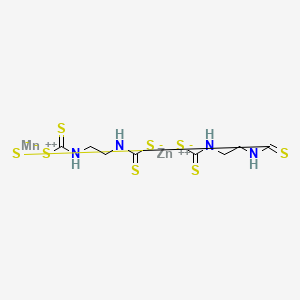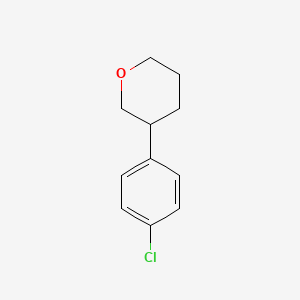
Tesaglitazar
Vue d'ensemble
Description
Tesaglitazar is a synthetic compound known for its dual-acting properties on peroxisome proliferator-activated receptors (PPARs). It is a white solid with a molecular formula of C20H24O7S and a molecular weight of 408.47 g/mol . This compound is primarily used in scientific research due to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tesaglitazar involves multiple steps. One common method includes the use of 1,4-dioxane and benzenepropanamide as starting materials. The reaction proceeds through a series of steps involving the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tesaglitazar undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Tesaglitazar has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The compound exerts its effects primarily through its action on PPARs, which are nuclear receptors involved in the regulation of gene expression. By binding to these receptors, the compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This dual-acting property makes it a valuable tool in the study of metabolic diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another PPAR agonist used in the treatment of type 2 diabetes.
Pioglitazone: A PPAR agonist with similar therapeutic applications.
Fenofibrate: A PPAR agonist used to treat hyperlipidemia.
Uniqueness
Tesaglitazar is unique due to its dual-acting properties on both PPARα and PPARγ receptors. This dual action provides a broader range of effects compared to other PPAR agonists, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
251565-88-5 |
|---|---|
Formule moléculaire |
C20H24O7S |
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22) |
Clé InChI |
CXGTZJYQWSUFET-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
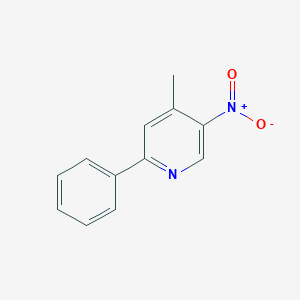
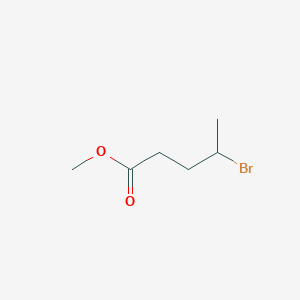
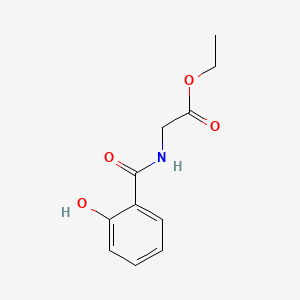
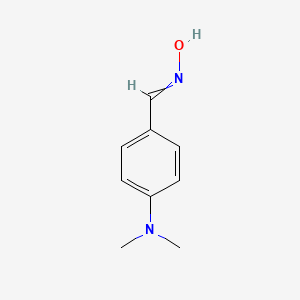
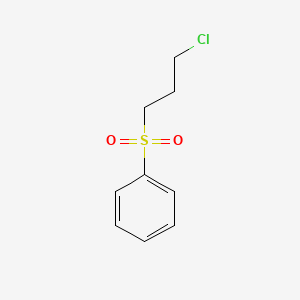
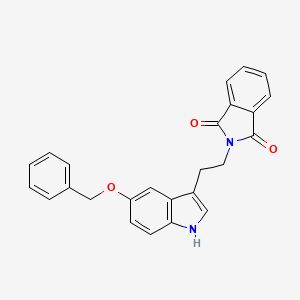
![3-Ethyl-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B8798048.png)
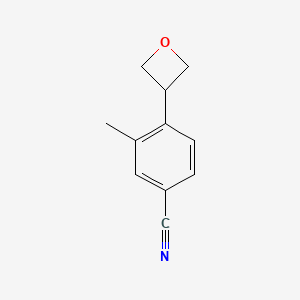
![5-methyl-4H-pyrrolo[2,3-d]thiazole](/img/structure/B8798065.png)
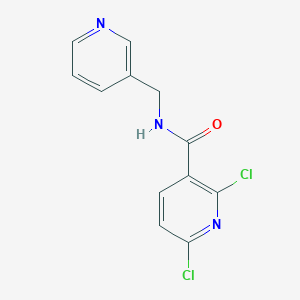

![2H-[1,2'-Bipyridin]-2-one](/img/structure/B8798077.png)
